4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride
Overview
Description
“4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H9Cl3O2 and a molecular weight of 315.58 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 9 hydrogen atoms, 3 chlorine atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride” is 315.58 .Scientific Research Applications
Antimicrobial Properties and Resistance
Benzalkonium chlorides (BACs), which include compounds like 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride, are noted for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. However, the widespread and frequent use of BACs in commercial products has raised concerns regarding microbial resistance. Studies have shown that environments with high concentrations of BACs can select for microbial phenotypes that are potentially cross-resistant to other antimicrobial agents. This resistance is a significant concern, especially in healthcare settings where microbial control is crucial (Pereira & Tagkopoulos, 2019).
Degradation and Environmental Impact
The thermal degradation of polymers like poly(vinyl chloride) (PVC) can involve components related to 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride. Research into the thermal dehydrochlorination of PVC identifies specific chloride-containing structures that initiate degradation. These findings are critical for understanding the environmental impact of chlorinated compounds when they are released into the environment, including their persistence and potential toxicity (Starnes, 2002).
Acne Treatment Efficacy
The compound, through its benzoyl component, is used in dermatology, particularly in acne treatment. Clindamycin/benzoyl peroxide gel, for example, has been shown to be effective in reducing acne lesions, demonstrating the therapeutic value of benzoyl peroxide in combination treatments. This efficacy underscores the importance of 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride derivatives in medical applications (McKeage & Keating, 2008).
Novel Drug Development
Recent studies have introduced novel compounds derived from 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride, exploring their potential in drug development. For instance, derivatives of salicylic acid, which share a core structural similarity, have been evaluated for their anti-inflammatory, analgesic, and antiplatelet activities. These evaluations open pathways for the development of new drugs that could potentially substitute for less safe or less effective treatments (Tjahjono et al., 2022).
Advanced Oxidation Processes
The interaction of chloride ions with advanced oxidation processes (AOPs) in water treatment is significant for compounds like 4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride. Research shows that chloride ions can react with oxidants, leading to the formation of chlorinated by-products. These findings are crucial for understanding the fate of chlorinated compounds in water treatment systems and their potential environmental and health impacts (Oyekunle et al., 2021).
properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-12-2-1-3-13(16)11(12)8-19-10-6-4-9(5-7-10)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGJPSPWMUXRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401241673 | |
Record name | 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride | |
CAS RN |
1160250-95-2 | |
Record name | 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2,6-Dichlorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401241673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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